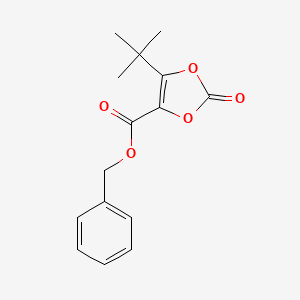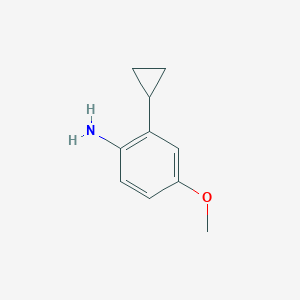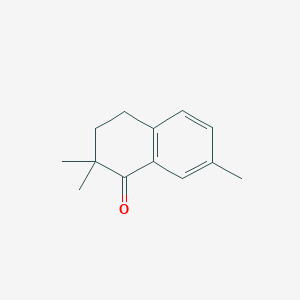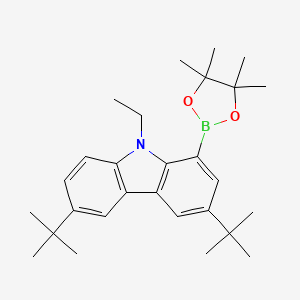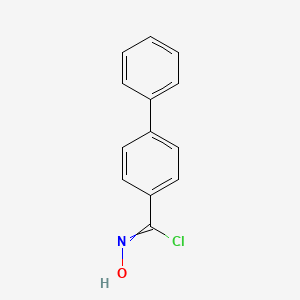
1-(3,5-Difluorophenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyrrolidinone ring substituted with a 3,5-difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-2-pyrrolidinone typically involves the reaction of 3,5-difluoroaniline with a suitable pyrrolidinone precursor. One common method is the nucleophilic substitution reaction where 3,5-difluoroaniline reacts with a halogenated pyrrolidinone under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Difluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidinone ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyrrolidinone, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinones and phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(2,5-Difluorophenyl)-2-pyrrolidinone
- 1-(3,4-Difluorophenyl)-2-pyrrolidinone
- 1-(2,3-Difluorophenyl)-2-pyrrolidinone
Comparison: 1-(3,5-Difluorophenyl)-2-pyrrolidinone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other difluorophenyl-pyrrolidinone derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications .
Propiedades
Fórmula molecular |
C10H9F2NO |
|---|---|
Peso molecular |
197.18 g/mol |
Nombre IUPAC |
1-(3,5-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2 |
Clave InChI |
AKQFPKZTUODLFU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


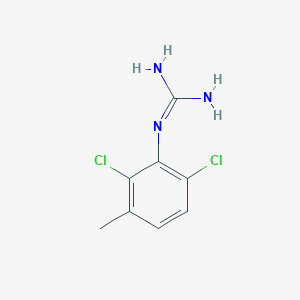

![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
![1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene](/img/structure/B13698970.png)
![tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate](/img/structure/B13698991.png)
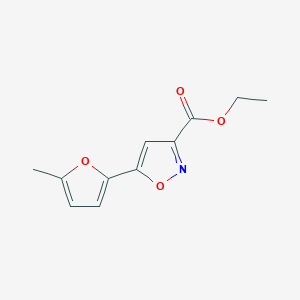


![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)
